molecular formula C18H18F3NO B2596459 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine CAS No. 400074-01-3

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine

Cat. No.: B2596459
CAS No.: 400074-01-3
M. Wt: 321.343
InChI Key: LGLOOGYFJZYLMM-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a complex organic compound characterized by its unique spiro structure, which includes an adamantyl group and a trifluoromethyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of adamantane with trifluoroacetic acid in the presence of a catalyst to introduce the trifluoromethyl group. This is followed by a Friedel-Crafts alkylation to attach the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The adamantyl group provides structural stability, making the compound resistant to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazole
  • 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzothiazine
  • 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzimidazole

Uniqueness

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is unique due to its combination of a trifluoromethyl group and an adamantyl group within a spiro structure. This combination imparts unique physicochemical properties, such as high stability and lipophilicity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

2-(trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO/c19-18(20,21)16-22-15-4-2-1-3-14(15)17(23-16)12-6-10-5-11(8-12)9-13(17)7-10/h1-4,10-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLOOGYFJZYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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